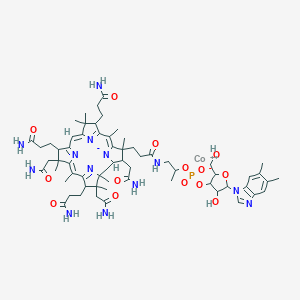
Vitamin B12-Co(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitamin B12-Co(II) is a complex molecule that plays a crucial role in various biological processes. It is a water-soluble vitamin that is essential for the proper functioning of the nervous system and the formation of red blood cells. The Co(II) ion is an integral part of the vitamin B12 molecule, and it is required for the activation of the vitamin and its biological activity.
Mécanisme D'action
The mechanism of action of vitamin B12-Co(II) is complex and involves several steps. The Co(II) ion in the molecule is responsible for the activation of the vitamin, which is required for its biological activity. Once activated, vitamin B12-Co(II) acts as a coenzyme in various biochemical reactions, including the conversion of homocysteine to methionine and the conversion of methylmalonyl-CoA to succinyl-CoA.
Effets Biochimiques Et Physiologiques
Vitamin B12-Co(II) has several biochemical and physiological effects on the body. It is essential for the proper functioning of the nervous system and the formation of red blood cells. It also plays a crucial role in the metabolism of fatty acids and amino acids. Deficiencies in vitamin B12-Co(II) can lead to various medical conditions, including pernicious anemia, neuropathies, and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
Vitamin B12-Co(II) has several advantages for lab experiments. It is a stable molecule that can be easily synthesized and purified. It is also readily available in commercial quantities, making it an affordable reagent for research purposes. However, vitamin B12-Co(II) has some limitations for lab experiments. Its synthesis process is complex and requires specialized equipment and expertise. It is also a highly reactive molecule that can be difficult to handle.
Orientations Futures
There are several future directions for research on vitamin B12-Co(II). One area of research is the development of more efficient synthesis methods for the molecule. Another area of research is the investigation of the molecule's role in various biochemical pathways and its potential as a therapeutic agent for various medical conditions. Additionally, there is a need for more research on the safety and toxicity of vitamin B12-Co(II) to determine its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of vitamin B12-Co(II) is a complex process that involves several steps. The starting materials for the synthesis are cobalt salts, which are reacted with a series of organic compounds to produce the final product. The synthesis process is challenging and requires a high level of expertise and specialized equipment.
Applications De Recherche Scientifique
Vitamin B12-Co(II) has been extensively studied in scientific research, and its applications are diverse. It is used in the diagnosis and treatment of various medical conditions, including pernicious anemia, neuropathies, and cognitive impairment. Vitamin B12-Co(II) is also used as a coenzyme in various biochemical reactions, including the metabolism of fatty acids and amino acids.
Propriétés
Numéro CAS |
14463-33-3 |
|---|---|
Nom du produit |
Vitamin B12-Co(II) |
Formule moléculaire |
C62H89CoN13O14P |
Poids moléculaire |
1329.3 g/mol |
Nom IUPAC |
cobalt(2+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate |
InChI |
InChI=1S/C62H90N13O14P.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);/q;+2/p-2 |
Clé InChI |
ASARMUCNOOHMLO-UHFFFAOYSA-L |
SMILES isomérique |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |
Synonymes |
cob(II)alamin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)



![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)


